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molecular formula C8H11FN2O B8488985 3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone

3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B8488985
M. Wt: 170.18 g/mol
InChI Key: GSGIFDHBMRRMRY-UHFFFAOYSA-N
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Patent
US08637509B2

Procedure details

5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.0 g, 6.02 mmol) was suspended in 50 mL of HOAc at room temperature to give a dark brownish solution. NaOAc (1.0 g, 12.3 mmol, 2 equiv), PtO2 (20 mg) and 5% Pd/C (1.3 g) were charged into a 500 mL Parr bottle, followed by wetting with some acetic acid under nitrogen. The substrate solution was then added, and rinsed with another 50 mL of acetic acid. The mixture was hydrogenated under a pressure of 40 psi. There was initial drop of hydrogen pressure and the vessel was refilled. The mixture was hydroganted for 6 h. The mixture was filtered through Celite, and concentrated in vacuo to give a solid residue, which was suspended in 6 mL of conc. HCl to give a paste. The paste was filtered, and the cake was washed with 1 mL of conc HCl (in duplicate). The filtrate was concentrated in vacuo. The solid residue dissolved in 0.4 mL of conc. HCl and 6 mL of EtOH as a suspension, which was stored in the freezer for 2 h, followed by filtration. The cake was washed with 2 mL of cold EtOH (in duplicate). The solids were dried under vacuum at room temperature for 18 h to give the title compound as a cream-colored solid (1.03 g). LC-MS (ES) m/z=171 [M+H]+ and a dominant peak at 154. 1H NMR (400 MHz, DMSO-d6) δ ppm, 2.20 (d, J=3.0 Hz, 3H), 2.22 (d, J=2.0 Hz, 3H), 3.83 (q, J=5.2 Hz, 2H), 7.99 (br. s., 3H), 11.99 (br. s., 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].CC([O-])=O.[Na+]>CC(O)=O.Cl.O=[Pt]=O.[Pd]>[NH2:11][CH2:10][C:4]1[C:5](=[O:9])[NH:6][C:7]([CH3:8])=[C:2]([F:1])[C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C(=C(C(NC1C)=O)C#N)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
20 mg
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brownish solution
ADDITION
Type
ADDITION
Details
The substrate solution was then added
WASH
Type
WASH
Details
rinsed with another 50 mL of acetic acid
ADDITION
Type
ADDITION
Details
the vessel was refilled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid residue, which
CUSTOM
Type
CUSTOM
Details
to give a paste
FILTRATION
Type
FILTRATION
Details
The paste was filtered
WASH
Type
WASH
Details
the cake was washed with 1 mL of conc HCl (in duplicate)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue dissolved in 0.4 mL of conc. HCl
WAIT
Type
WAIT
Details
6 mL of EtOH as a suspension, which was stored in the freezer for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The cake was washed with 2 mL of cold EtOH (in duplicate)
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at room temperature for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NCC=1C(NC(=C(C1C)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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